molecular formula C10H12ClN3O2 B7887295 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid

1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid

Cat. No.: B7887295
M. Wt: 241.67 g/mol
InChI Key: WZSLQXQKCGOYQO-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloropyrimidine ring attached to a piperidine carboxylic acid moiety

Preparation Methods

The synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid involves several steps, typically starting with the preparation of the chloropyrimidine ring followed by its attachment to the piperidine carboxylic acid. One common synthetic route involves the reaction of 2-chloropyrimidine with piperidine-2-carboxylic acid under specific conditions. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-10-12-5-4-8(13-10)14-6-2-1-3-7(14)9(15)16/h4-5,7H,1-3,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSLQXQKCGOYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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